molecular formula C14H16ClN3O3 B2739224 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride CAS No. 1423024-88-7

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride

Cat. No.: B2739224
CAS No.: 1423024-88-7
M. Wt: 309.75
InChI Key: AFWLOYPJDBHBNU-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a dioxo-isoindole moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with the appropriate isoindole derivative and piperidine-4-carboxylic acid.

  • Reaction Conditions: The reaction involves coupling the isoindole derivative with piperidine-4-carboxylic acid under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

  • Purification: The product is then purified through crystallization or chromatography to obtain the desired compound.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to produce larger quantities, ensuring that reaction conditions are optimized for industrial production.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other chemical entities. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and biological pathways. Medicine: The compound has potential therapeutic applications, including the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: This compound shares a similar isoindole structure but differs in the presence of the piperidine ring.

  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another related compound with a similar core structure but different substituents.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3.ClH/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19;/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWLOYPJDBHBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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